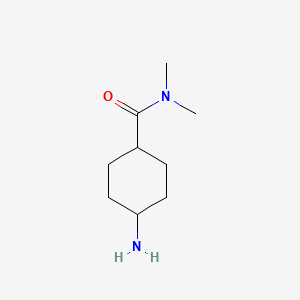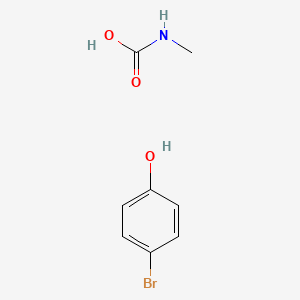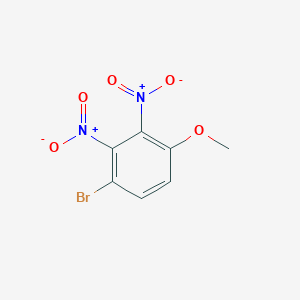
4-amino-N,N-dimethylcyclohexanecarboxamide
Vue d'ensemble
Description
4-amino-N,N-dimethylcyclohexanecarboxamide is a chemical compound with the molecular formula C9H18N2O . It is also known by its CAS Number: 1184371-97-8 .
Molecular Structure Analysis
The molecular structure of 4-amino-N,N-dimethylcyclohexanecarboxamide consists of a cyclohexane ring, which is a six-membered ring with single bonds. Attached to this ring is a carboxamide group (C=O)NH2 and a dimethylamino group (N(CH3)2) .Chemical Reactions Analysis
The specific chemical reactions involving 4-amino-N,N-dimethylcyclohexanecarboxamide are not provided in the search results . The reactions would depend on the conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-N,N-dimethylcyclohexanecarboxamide include a molecular weight of 170.25 g/mol . Other properties such as solubility, melting point, boiling point, etc., are not available in the search results .Applications De Recherche Scientifique
Biodegradability in Polyesteramides
4-Amino-N,N-dimethylcyclohexanecarboxamide and similar compounds have applications in the synthesis of polyesteramides containing peptide linkages. These polymers show potential in agricultural and biomedical applications due to their solubility in various solvents and biodegradability, as indicated by their hydrolysis by enzymes such as α-chymotrypsin, subtilisin Carlsberg, and lipase (Fan, Kobayashi, & Kise, 2000).
Protein Sequence Analysis
In protein sequence analysis, derivatives of 4-Amino-N,N-dimethylcyclohexanecarboxamide, such as 4-NN-dimethylaminoazobenzene 4'-isothiocyanate, have been used. This derivative enables the sensitive detection of amino acids and simplifies peptide sequence analysis (Chang, Creaser, & Bentley, 1976).
Antimicrobial Activity
A series of derivatives, such as 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, have been synthesized from 4-Amino-N,N-dimethylcyclohexanecarboxamide. These compounds showed promising antimicrobial activity against various bacteria and fungi, indicating potential for pharmaceutical applications (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthesis of Cysteine Derivatives
In the field of chemistry, 4-Amino-N,N-dimethylcyclohexanecarboxamide-related compounds are used in the synthesis of cysteine derivatives incorporating cyclopropyl groups. These derivatives offer a variety of applications due to their unique chemical properties (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).
Peptide Coupling Reactions
4-Amino-N,N-dimethylcyclohexanecarboxamide is also used in peptide coupling reactions. For example, 4-(Dimethylamino)pyridine N-oxide (DMAPO), a derivative, acts as an effective nucleophilic catalyst in these reactions, which are crucial in synthesizing oligopeptides (Shiina, Ushiyama, Yamada, Kawakita, & Nakata, 2008).
Fluorescence Studies in Protein-Protein Interactions
Derivatives of 4-Amino-N,N-dimethylcyclohexanecarboxamide, such as solvatochromic fluorophores, are used to study protein-protein interactions. These derivatives are advantageous due to their sensitivity to changes in the local solvent environment, aiding in dynamic studies of biological molecules (Loving & Imperiali, 2008).
Constrained Heterocyclic γ-Amino Acids Synthesis
In pharmaceutical chemistry, 4-Amino-N,N-dimethylcyclohexanecarboxamide plays a role in synthesizing constrained heterocyclic γ-amino acids, useful in mimicking protein secondary structures (Mathieu, Bonnel, Masurier, Maillard, Martínez, & Lisowski, 2015).
Polymer Science
This compound finds applications in polymer science, especially in synthesizing aromatic polyamides containing the cyclohexane structure. These polyamides have been used to create materials with high thermal stability and solubility in polar aprotic solvents (Hsiao, Yang, Wang, & Chuang, 1999).
Safety And Hazards
Orientations Futures
The future directions for the study and application of 4-amino-N,N-dimethylcyclohexanecarboxamide are not specified in the search results. This could be due to the compound’s obscurity or lack of known applications.
Relevant Papers Unfortunately, the search results do not provide specific references to relevant papers for 4-amino-N,N-dimethylcyclohexanecarboxamide . For a more comprehensive analysis, it would be best to conduct a thorough literature search in scientific databases.
Propriétés
IUPAC Name |
4-amino-N,N-dimethylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h7-8H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXJGAOYWMVZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N,N-dimethylcyclohexanecarboxamide | |
CAS RN |
1184371-97-8 | |
| Record name | 4-amino-N,N-dimethylcyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)









![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)